molecular formula C22H23N3O4S B2731111 2-((1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide CAS No. 921525-40-8

2-((1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide

Cat. No. B2731111
CAS RN: 921525-40-8
M. Wt: 425.5
InChI Key: KTTTWGUBMXGSLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains several functional groups including a benzo[d][1,3]dioxole, imidazole, thioether, and amide group. The benzo[d][1,3]dioxole group is a type of aromatic ether that is often found in various pharmaceuticals and natural products . The imidazole group is a type of heterocycle that is a part of many important biological molecules, including the amino acid histidine and the neurotransmitter histamine .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups. The presence of the aromatic benzo[d][1,3]dioxole and imidazole groups could potentially allow for pi-stacking interactions, which could impact the compound’s physical and chemical properties .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the imidazole group can act as a nucleophile in substitution reactions, while the amide group can participate in hydrolysis reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the polar amide group could increase the compound’s solubility in water, while the aromatic groups could increase its stability .

Scientific Research Applications

Synthesis and Heterocyclic Derivatives

The compound "2-((1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide" plays a crucial role in the synthesis of various heterocyclic compounds, which have significant implications in medicinal chemistry and drug design. Studies have explored its utility in generating diverse heterocycles through cascade reactions and modification processes, showcasing its versatility as a starting material or intermediate for constructing complex molecular architectures with potential biological activities.

  • Cascade Reactions for Heterocycle Synthesis : Thioureido-acetamides, closely related to the compound , have been utilized in one-pot cascade reactions to synthesize various heterocyclic structures, such as 2-iminothiazoles and imidazo[1,2-c]pyrimidines. These reactions demonstrate excellent atom economy and provide benign access to significant heterocycles (Schmeyers & Kaupp, 2002).

  • Synthesis of Imidazole Derivatives : The reaction of imidazole-2-thione derivatives with various reagents has been explored to afford compounds like 2-(1H-imidazol-2-ylthio)-N-p-tolylacetamide and its further derivatives. These synthetic pathways underscore the compound's role in generating new imidazole derivatives with potential antimicrobial activities (Salman, Abdel-Aziem, & Alkubbat, 2015).

  • Antimicrobial and Antioxidant Agents : The design and synthesis of benzodiazepines bearing benzimidazole, benzothiazole, and indole moieties, derived from compounds related to "this compound", have been investigated for their potent antimicrobial and antioxidant activities. These studies highlight the potential of such derivatives in addressing various microbial infections and oxidative stress-related disorders (Naraboli & Biradar, 2017).

properties

IUPAC Name

2-[1-(1,3-benzodioxol-5-ylmethyl)-5-(hydroxymethyl)imidazol-2-yl]sulfanyl-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S/c26-13-18-11-24-22(25(18)12-17-6-7-19-20(10-17)29-15-28-19)30-14-21(27)23-9-8-16-4-2-1-3-5-16/h1-7,10-11,26H,8-9,12-15H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTTTWGUBMXGSLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=CN=C3SCC(=O)NCCC4=CC=CC=C4)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.